2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide
Overview
Description
2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide is an organic compound with the molecular formula C7H8N4O It is a derivative of acetamide, featuring a cyano group and a pyrazole ring
Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives, which include 2-cyano-n-(1-methyl-1h-pyrazol-3-yl)acetamide, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
It is known that the carbonyl and cyano functions of cyanoacetamide derivatives enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives are used to synthesize various organic heterocycles , which can affect multiple biochemical pathways depending on their structure and functional groups.
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities , which suggests that this compound may also have various biological effects.
Action Environment
It is known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions , which suggests that the action of this compound may also be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 1-methyl-1H-pyrazol-3-amine with cyanoacetic acid or its esters under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine, and the product is usually purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of solvent-free methods or green chemistry approaches can also be explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo cyclocondensation with various reagents to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can be used in the presence of a base.
Cyclocondensation: Reagents like phenacyl bromide in the presence of a base such as triethylamine can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted acetamides.
Cyclocondensation: Formation of heterocyclic compounds such as pyrroles.
Reduction: Formation of amines.
Scientific Research Applications
2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(1H-pyrazol-3-yl)acetamide
- 2-cyano-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- 2-cyano-N-(1-phenyl-1H-pyrazol-3-yl)acetamide
Uniqueness
2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide is unique due to the presence of the 1-methyl-1H-pyrazol-3-yl moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyano-N-(1-methylpyrazol-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11-5-3-6(10-11)9-7(12)2-4-8/h3,5H,2H2,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGWZHDAPARIID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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